Pterodondiol

Description

Structure

3D Structure

Properties

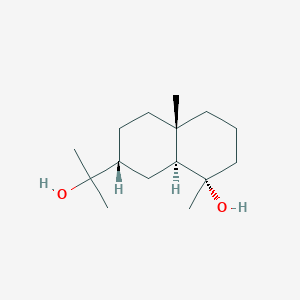

IUPAC Name |

(1S,4aS,7R,8aS)-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-2,3,4,5,6,7,8,8a-octahydronaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O2/c1-13(2,16)11-6-9-14(3)7-5-8-15(4,17)12(14)10-11/h11-12,16-17H,5-10H2,1-4H3/t11-,12+,14+,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKKDASYGWYYFIK-DHMWGJHJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1CC(CC2)C(C)(C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC[C@]([C@H]1C[C@@H](CC2)C(C)(C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Pterostilbene: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterostilbene, a naturally occurring dimethylated analog of resveratrol, has garnered significant attention within the scientific community for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anti-cancer activities. Its superior bioavailability compared to resveratrol makes it a compound of high interest for pharmaceutical and nutraceutical applications.[1][2][3] This technical guide provides an in-depth overview of the primary natural sources of pterostilbene and detailed methodologies for its extraction and purification.

Natural Sources of Pterostilbene

Pterostilbene is synthesized by a limited number of plant species, serving as a phytoalexin to protect against pathogens and excessive sunlight.[4] The most significant and commercially viable sources are the heartwood of the Indian Kino Tree (Pterocarpus marsupium), blueberries (Vaccinium spp.), and grapes (Vitis vinifera).[3][5][6]

Pterocarpus marsupium (Indian Kino Tree)

The heartwood of Pterocarpus marsupium is a rich source of pterostilbene.[4][7][8] Traditionally used in Ayurvedic medicine for the management of diabetes, the wood contains a significant concentration of this bioactive compound.[7][8] The extraction from this botanical source is often performed on a commercial scale for the production of pterostilbene supplements.

Vaccinium spp. (Blueberries)

Blueberries are one of the most well-known dietary sources of pterostilbene.[9][10] The concentration of pterostilbene can vary depending on the specific cultivar and environmental conditions during growth. For instance, the amount of pterostilbene in blueberries can range from 99 ng to 520 ng per gram of dry weight.[3]

Vitis vinifera (Grapes)

Grapes, particularly the leaves and grape skins, also contain pterostilbene, although generally at lower concentrations than in Pterocarpus marsupium or blueberries.[5][6] Its presence in grapes contributes to the overall phenolic profile of wine. Fungal infection of grapevines can induce the production of pterostilbene as a defense mechanism.[11][12]

Quantitative Data on Pterostilbene Content

The following table summarizes the reported quantities of pterostilbene in its primary natural sources.

| Natural Source | Part of the Plant | Reported Pterostilbene Content | Reference |

| Pterocarpus marsupium | Heartwood | Typically standardized to 5% | [13] |

| Vaccinium ashei (Rabbiteye Blueberry) | Fruit (dried) | 99 to 151 ng/g | [12] |

| Vaccinium stamineum (Deerberry) | Fruit (dried) | 520 ng/g | [12] |

| Vitis vinifera (Grape) | Skin (fungus-infected) | 0.2 to 4.7 mg/g | [12] |

| Vitis vinifera (Grape) | Leaves | Variable, induced by stress | [11] |

Experimental Protocols for Isolation and Purification

The isolation of pterostilbene from its natural sources involves extraction with suitable solvents followed by purification using chromatographic techniques. The choice of method depends on the source material and the desired purity of the final product.

Protocol 1: Ultrasound-Assisted Extraction (UAE) from Pterocarpus marsupium

This method utilizes ultrasonic waves to enhance the extraction efficiency.

1. Sample Preparation:

-

The heartwood of Pterocarpus marsupium is cut into small pieces and pulverized into a fine powder (e.g., 40-60 mesh).[14]

2. Extraction:

-

A known weight of the powdered plant material (e.g., 0.5 g) is placed in an extraction vessel.

-

Ethanol is added as the extraction solvent at a specific solvent-to-solid ratio (e.g., 10:1 v/w).[15]

-

The mixture is subjected to ultrasonication for a defined period (e.g., 10 minutes) after an initial soaking time (e.g., 20 minutes).[15]

3. Filtration and Concentration:

-

The liquid extract is filtered to remove solid plant debris.

-

The solvent is evaporated under reduced pressure using a rotary evaporator to yield a concentrated extract.

4. Purification:

-

The crude extract can be further purified by column chromatography using silica gel or other suitable stationary phases.

A recent study employing response surface methodology identified optimal UAE conditions as a 10:1 v/w solvent-to-solid ratio, a 20-minute soaking time, and a 10-minute sonication time, yielding 2.14 mg/g of pterostilbene.[15]

Protocol 2: Soxhlet Extraction from Pterocarpus marsupium

Soxhlet extraction is a continuous extraction method suitable for exhaustive extraction of phytoconstituents.

1. Sample Preparation:

-

The heartwood is powdered and passed through a sieve (e.g., 120 mesh).[16]

2. Extraction:

-

A known amount of the powdered material (e.g., 10 g) is placed in a thimble within a Soxhlet apparatus.[16]

-

Methanol is used as the extraction solvent.[16]

-

The extraction is carried out for a specified duration (e.g., 2 hours).[16]

3. Concentration:

-

After extraction, the solvent is distilled off under reduced pressure to obtain the dry extract.[16]

One study reported a pterostilbene concentration of 0.020 g per 10 g of Pterocarpus marsupium powder using this method.[16]

Protocol 3: Extraction from Grape Leaves

This protocol is suitable for the extraction of stilbenes, including pterostilbene, from grape leaves.

1. Sample Preparation:

-

Fresh grape leaves are used.

2. Extraction:

-

Phytoalexins are extracted with a methanol/water mixture (80:20 v/v).[17]

3. Pre-purification:

-

The extract is prepurified on C18 solid-phase extraction (SPE) cartridges to remove interfering compounds.[17]

4. Chromatographic Analysis:

-

Separation and quantification are achieved using High-Performance Liquid Chromatography (HPLC) with a C18 column and a gradient elution of acetonitrile and water.[17]

Experimental Workflow and Signaling Pathway Diagrams

References

- 1. Pharmacokinetics, oral bioavailability, and metabolic profile of resveratrol and its dimethylether analog, pterostilbene, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Pterostilbene in the treatment of inflammatory and oncological diseases [frontiersin.org]

- 3. A Review of Pterostilbene Antioxidant Activity and Disease Modification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Welcome to KV Naturals [kvnaturals.com]

- 5. researchgate.net [researchgate.net]

- 6. glabridinchina.com [glabridinchina.com]

- 7. floraandfona.org.in [floraandfona.org.in]

- 8. phcogrev.com [phcogrev.com]

- 9. draxe.com [draxe.com]

- 10. Pterostilbene Benefits: How Can It Improve Your Health? [globalhealing.com]

- 11. A Stress-Inducible Resveratrol O-Methyltransferase Involved in the Biosynthesis of Pterostilbene in Grapevine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. New Insights into Dietary Pterostilbene: Sources, Metabolism, and Health Promotion Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. arjunanatural.com [arjunanatural.com]

- 14. EP2445488A1 - Process for obtaining purified pterostilbene and methods of use thereof - Google Patents [patents.google.com]

- 15. japsonline.com [japsonline.com]

- 16. wjarr.com [wjarr.com]

- 17. researchgate.net [researchgate.net]

Unveiling the Molecular Architecture of Pterodondiol: A Technical Guide to its Chemical Structure Elucidation

A comprehensive guide for researchers, scientists, and drug development professionals detailing the multifaceted process of elucidating the chemical structure of the sesquiterpenoid diol, Pterodondiol. This document provides an in-depth overview of the experimental protocols and data interpretation integral to its structural determination and discusses its potential biological significance.

While the natural product landscape is vast, the specific sesquiterpenoid "this compound" (CAS 60132-35-6) remains an enigma in scientific literature, with detailed spectroscopic and biological data conspicuously absent. To address the core requirements of a technical guide on chemical structure elucidation for a compound of this class, this whitepaper will focus on a representative and well-characterized sesquiterpenoid diol, Linderolide V , a eudesmane-type sesquiterpene. The principles and methodologies detailed herein are directly applicable to the structural determination of novel sesquiterpenoid diols like this compound.

Isolation and Purification of the Target Sesquiterpenoid Diol

The initial step in the structural elucidation of a natural product is its isolation from the source material in a pure form. The following protocol outlines a general method for the extraction and purification of eudesmane-type sesquiterpenoids from a plant matrix, based on established procedures for compounds like Linderolide V.

Experimental Protocol: Isolation and Purification

-

Extraction: The dried and powdered plant material (e.g., roots of Lindera strychnifolia) is subjected to exhaustive extraction with a solvent of intermediate polarity, such as methanol or ethanol, at room temperature. This process is typically repeated multiple times to ensure the complete extraction of secondary metabolites.

-

Solvent Partitioning: The resulting crude extract is concentrated under reduced pressure and then suspended in water. This aqueous suspension is sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to fractionate the compounds based on their polarity. Sesquiterpenoids are often enriched in the chloroform or ethyl acetate fractions.

-

Chromatographic Separation: The bioactive fraction (as determined by preliminary screening) is subjected to a series of chromatographic techniques to isolate the individual compounds.

-

Column Chromatography: The fraction is first separated on a silica gel column using a gradient elution system of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Centrifugal Partition Chromatography (CPC): For Linderolide V, a two-phase solvent system of n-hexane-methanol-water (10:8.5:1.5, v/v/v) is employed in dual mode to achieve high-resolution separation.[1]

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified by preparative HPLC on a C18 column with an isocratic mobile phase, such as acetonitrile/water, to yield the pure compound.[1]

-

Spectroscopic Analysis for Structural Elucidation

Once a pure compound is obtained, its chemical structure is determined using a combination of spectroscopic techniques.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound.

-

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): This technique provides a highly accurate mass measurement, allowing for the determination of the molecular formula. For instance, Linderolide V exhibited an ion at m/z 299.1242 [M+Na]+, corresponding to a molecular formula of C₁₆H₂₀O₄.[1]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| Hydroxyl (-OH) | Broad peak around 3400 |

| Carbonyl (C=O) | Strong peak around 1700-1780 |

| Alkene (C=C) | Peak around 1640 |

| C-O Stretching | Peaks in the 1000-1300 region |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules, providing information about the carbon skeleton and the connectivity of atoms.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Linderolide V (in CD₃OD) [1]

| Position | δC (ppm) | δH (ppm, J in Hz) |

| 1 | 65.9 | 4.5 (d, 8.0) |

| 2 | 24.4 | 2.1 (m) |

| 3 | 17.6 | 1.8 (m), 2.0 (m) |

| 4 | 126.2 | - |

| 5 | 54.4 | 2.8 (d, 8.0) |

| 6 | 67.2 | 4.2 (s) |

| 7 | 29.1 | 2.3 (m) |

| 8 | 17.9 | 1.9 (m), 2.1 (m) |

| 9 | 108.6 | 5.0 (s), 5.2 (s) |

| 10 | 148.5 | - |

| 11 | 142.1 | - |

| 12 | 172.3 | - |

| 13 | 122.1 | 6.2 (s) |

| 14 | 20.2 | 1.1 (s) |

| 15 | 17.9 | 1.8 (s) |

| OMe | 52.8 | 3.7 (s) |

Experimental Protocol: NMR Analysis

1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and NOESY) NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). The sample is dissolved in a deuterated solvent such as CDCl₃ or CD₃OD.

-

¹H NMR: Provides information about the number of different types of protons and their neighboring protons.

-

¹³C NMR: Provides information about the number of different types of carbons.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different fragments of the molecule.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close in space, which helps in determining the stereochemistry of the molecule.

Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for elucidating the chemical structure of a novel sesquiterpenoid diol.

Biological Activity and Signaling Pathways

Many sesquiterpenoids exhibit significant biological activities. While the activity of this compound is unknown, related eudesmane sesquiterpenes have shown promising antioxidant effects. Linderolide V, for instance, has been identified as an activator of the Antioxidant Response Element (ARE).[1]

Signaling Pathway: Nrf2-ARE Pathway Activation

The Nrf2-ARE pathway is a critical cellular defense mechanism against oxidative stress.

The activation of this pathway by compounds like Linderolide V suggests their potential as therapeutic agents for diseases associated with oxidative stress, such as cancer, neurodegenerative disorders, and inflammatory diseases.

Conclusion

The elucidation of the chemical structure of a novel natural product like this compound is a systematic process that relies on the synergistic use of chromatographic and spectroscopic techniques. While specific data for this compound is not yet available in the public domain, the methodologies outlined in this guide using the well-characterized sesquiterpenoid diol, Linderolide V, as a surrogate, provide a robust framework for such an investigation. The determination of the precise molecular architecture is the foundational step for understanding the compound's biological activity and for the future development of new therapeutic agents. Further research into the isolation and characterization of this compound is warranted to unlock its potential scientific and medicinal value.

References

Unraveling the Pterodondiol Biosynthetic Pathway: Awaiting Discovery

Despite a comprehensive search of available scientific literature and biochemical databases, the biosynthetic pathway of Pterodondiol remains uncharacterized. This indicates that "this compound" may be a novel or very recently identified natural product whose synthetic route in organisms has not yet been elucidated. Alternatively, the name may be subject to different nomenclature or spelling in published research.

Currently, there is no specific information available regarding the enzymes, precursor molecules, or genetic clusters responsible for the biosynthesis of a compound identified as this compound. General principles of natural product biosynthesis suggest that it is likely derived from common precursor pools such as the mevalonate (MVA) or methylerythritol phosphate (MEP) pathways for terpenoids, the shikimate pathway for aromatic compounds, or polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) machinery for other complex structures. However, without direct experimental evidence, any proposed pathway would be purely speculative.

For researchers, scientists, and drug development professionals interested in this specific molecule, the absence of a known biosynthetic pathway presents a significant opportunity for discovery. Elucidating a novel biosynthetic pathway involves a multi-step research process that typically includes:

-

Isolation and Structural Elucidation: The first step is the isolation of this compound from its natural source and the definitive determination of its chemical structure using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

Precursor Feeding Studies: Isotope-labeled precursors (e.g., ¹³C or ¹⁴C labeled glucose, acetate, or amino acids) can be fed to the producing organism. The pattern of isotope incorporation into the this compound molecule provides crucial clues about its fundamental building blocks.

-

Genomic and Transcriptomic Analysis: Sequencing the genome or transcriptome of the producing organism allows for the identification of putative biosynthetic gene clusters (BGCs). These clusters often contain genes encoding enzymes such as synthases, cyclases, oxygenases (e.g., cytochrome P450s), and tailoring enzymes that work in concert to construct the final natural product.

-

Gene Knockout and Heterologous Expression: To confirm the function of a candidate BGC, specific genes within the cluster can be inactivated (knocked out) in the native producer to see if this compound production is abolished. Conversely, the entire BGC can be expressed in a heterologous host (like E. coli or yeast) to see if this compound production can be reconstituted.

-

In Vitro Enzymatic Assays: Once the functions of individual genes are hypothesized, the corresponding enzymes can be produced and purified. Their specific catalytic activities can then be confirmed through in vitro assays with the proposed substrates.

As the scientific community continues to explore the vast chemical diversity of the natural world, it is plausible that the biosynthetic pathway for this compound will be discovered and characterized. Researchers in the fields of natural product chemistry, synthetic biology, and enzymology are encouraged to investigate organisms that may produce this compound. The elucidation of this pathway would not only provide fundamental insights into novel biochemical transformations but could also pave the way for the sustainable production of this compound and its derivatives for potential therapeutic applications.

Until such research is conducted and published, a detailed technical guide on the this compound biosynthetic pathway cannot be constructed. We encourage the scientific community to share any findings related to this molecule to advance our collective understanding.

Pterodondiol: A Technical Guide to its Physical and Chemical Properties for Researchers

Abstract

Pterodondiol, a naturally occurring eudesmane-type sesquiterpenoid, has garnered significant interest within the scientific community for its potential therapeutic applications, notably its antiviral and anti-inflammatory activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, intended to serve as a valuable resource for researchers, scientists, and professionals in drug development. This document details its structural characteristics, spectroscopic data, and solubility, and outlines key experimental protocols for the assessment of its biological activity. Furthermore, it visualizes the signaling pathway implicated in its anti-influenza activity.

Introduction

This compound is a bicyclic sesquiterpene diol that has been isolated from medicinal plants, most notably Laggera pterodonta (DC.) Sch.Bip.[1][2] Sesquiterpenoids are a large class of naturally occurring 15-carbon isoprenoids known for their diverse biological activities. The structural complexity and therapeutic potential of compounds like this compound make them attractive targets for phytochemical and pharmacological research. Recent studies have highlighted its promising activity against the influenza A virus, making a detailed understanding of its physicochemical properties essential for further investigation and development.[1]

Physical Properties of this compound

The physical properties of this compound are crucial for its handling, formulation, and application in experimental settings. While a complete dataset is not exhaustively available in the public domain, the following table summarizes the currently reported physical characteristics.

| Property | Value | Source |

| Appearance | Crystalline solid | [3] |

| Melting Point | 109-109.5 °C | [2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[3] Limited solubility in water is expected for a sesquiterpenoid of this nature. | [3] |

| Optical Rotation | Specific value not currently available in cited literature. As a chiral molecule, it is expected to be optically active. |

Chemical Properties of this compound

The chemical identity of this compound is defined by its molecular structure and spectroscopic signature.

| Property | Value | Source |

| Chemical Name | This compound | [4] |

| CAS Number | 60132-35-6 | [4] |

| Molecular Formula | C₁₅H₂₈O₂ | [4] |

| Molecular Weight | 240.4 g/mol | [4] |

| Chemical Class | Eudesmane-type sesquiterpenoid | [2] |

| Purity (Commercial) | >98% | [4] |

Spectroscopic Data

Spectroscopic analysis is fundamental to the structural elucidation and identification of this compound.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound. The following data has been reported for a compound identified as this compound.[2]

¹³C NMR Spectral Data:

| Carbon No. | Chemical Shift (δ) ppm |

| 1 | 41.5 |

| 2 | 19.3 |

| 3 | 35.2 |

| 4 | 74.8 |

| 5 | 56.4 |

| 6 | 25.1 |

| 7 | 49.8 |

| 8 | 21.9 |

| 9 | 42.1 |

| 10 | 36.7 |

| 11 | 72.6 |

| 12 | 27.2 |

| 13 | 27.2 |

| 14 | 17.0 |

| 15 | 29.9 |

¹H NMR Spectral Data:

Partial ¹H NMR data indicates the presence of four methyl signals, characteristic of a eudesmane sesquiterpenoid skeleton.[2]

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. While specific fragmentation data for pure this compound is not detailed in the provided search results, its molecular weight has been confirmed by this technique.

IR spectroscopy would be expected to show characteristic absorptions for hydroxyl (-OH) groups and C-H bonds within the aliphatic structure of this compound. Specific IR data for the pure compound is not available in the cited literature.

Biological Activity and Signaling Pathway

This compound, in a fraction isolated from Laggera pterodonta, has demonstrated significant antiviral activity against influenza A virus.[1] This activity is mediated through the inhibition of the Toll-like receptor 7 (TLR7) signaling pathway.

Anti-Influenza Virus Signaling Pathway

The mechanism of action involves the downregulation of key proteins in the TLR7/MyD88/TRAF6/NF-κB signaling cascade. This inhibition leads to a reduction in the nuclear translocation of the p65 subunit of NF-κB, subsequently suppressing the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and IL-8.[1]

Caption: this compound inhibits the TLR7-mediated inflammatory response to influenza A virus.

Experimental Protocols

The following are summaries of key experimental methodologies that have been used to characterize the biological activity of this compound-containing fractions.

Isolation of this compound-Containing Fraction (C8)

A detailed protocol for the isolation of a fraction rich in this compound and pterodontic acid from Laggera pterodonta has been described.[1] The general workflow involves:

References

- 1. Terpenoids and flavonoids from Laggera pterodonta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Fragrant volatile sesquiterpenoids isolated from the essential oil of Laggera pterodonta by using olfactory-guided fractionation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound|cas 60132-35-6|Supplied by DC Chem [dcchemicals.com]

Pterodondiol (CAS No. 60132-35-6): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pterodondiol, a eudesmane-type sesquiterpenoid diol isolated from the plant Laggera pterodonta, has demonstrated notable antibacterial properties. This technical guide provides a comprehensive overview of the available scientific data on this compound, including its chemical properties, biological activity with a focus on its antibacterial effects, and postulated mechanism of action. Detailed experimental protocols for its isolation and antibacterial evaluation are presented, alongside a proposed synthetic pathway. This document aims to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, microbiology, and drug development who are interested in the therapeutic potential of this compound.

Chemical and Physical Properties

This compound is a bicyclic sesquiterpenoid diol characterized by a eudesmane skeleton. Its chemical structure and properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 60132-35-6 | |

| Molecular Formula | C₁₅H₂₈O₂ | |

| Molecular Weight | 240.39 g/mol | [1] |

| IUPAC Name | (3S,4aR,5R,8aR)-5-Hydroxy-5-(2-hydroxypropan-2-yl)-3,8a-dimethyl-1,2,3,4,4a,5,6,7-octahydronaphthalene | (Structure based) |

| Synonyms | 臭灵丹二醇 (Chòu líng dān èr chún) | [2] |

| Source | Laggera pterodonta (DC.) Benth. | [3] |

| Appearance | White crystalline solid | [4] |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. | [3] |

Biological Activity: Antibacterial Properties

This compound has been identified as a bioactive constituent of Laggera pterodonta with demonstrated antibacterial activity.

Qualitative Antibacterial Spectrum

Initial studies using the paper disc diffusion method indicated that this compound exhibits moderate antibacterial activity against a range of bacteria. The qualitative results are summarized below.

| Bacterial Strain | Activity |

| Staphylococcus aureus | Moderate |

| Pseudomonas aeruginosa | Moderate |

| Bacillus subtilis | Moderate |

| Mycobacterium phlei | Moderate |

| Bacillus circulans | Moderate |

| Escherichia coli | No activity |

Quantitative Antibacterial Activity

While quantitative data for this compound with CAS number 60132-35-6 is limited in publicly available literature, a study on a closely related isomer, 5, 7, 10-epi-cryptomeridiol , also described as a new bioactive this compound from Laggera pterodonta, provides valuable quantitative insights into the potential potency of this class of compounds.

| Parameter | Value |

| Minimum Inhibitory Concentration (MIC) | 50 µg/mL |

| Minimum Bactericidal Concentration (MBC) | 200 µg/mL |

These values suggest that pterodondiols possess significant bacteriostatic and bactericidal effects. Further research is warranted to establish the specific MIC and MBC values for this compound (CAS 60132-35-6).

Experimental Protocols

Isolation of this compound from Laggera pterodonta

The following is a representative protocol for the isolation of this compound based on methods described for the separation of chemical constituents from Laggera pterodonta.

Caption: Workflow for the isolation of this compound.

Methodology:

-

Extraction: The air-dried aerial parts of Laggera pterodonta are powdered and extracted exhaustively with a suitable solvent such as 95% ethanol at room temperature. The solvent is then removed under reduced pressure to yield the crude extract.

-

Fractionation: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Purification: The ethyl acetate fraction, which typically contains sesquiterpenoids, is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents (e.g., petroleum ether-ethyl acetate) to yield several sub-fractions.

-

Final Purification: The sub-fractions containing this compound are further purified using techniques such as Sephadex LH-20 chromatography and repeated crystallization to obtain the pure compound.

Antibacterial Susceptibility Testing: Paper Disc Diffusion Method

This protocol is based on the standardized Kirby-Bauer method.

Caption: Workflow for the paper disc diffusion assay.

Methodology:

-

Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard.

-

Plate Inoculation: A sterile cotton swab is dipped into the bacterial suspension and used to evenly inoculate the entire surface of a Mueller-Hinton agar plate.

-

Disc Application: Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of this compound dissolved in a suitable solvent. A negative control (solvent only) and a positive control (a standard antibiotic) are also prepared. The discs are then placed on the surface of the inoculated agar.

-

Incubation: The plates are incubated at a temperature and duration appropriate for the test organism (e.g., 37°C for 18-24 hours).

-

Result Interpretation: The antibacterial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited).

Postulated Mechanism of Action

The precise molecular mechanism of this compound's antibacterial activity has not been definitively elucidated. However, based on its chemical structure as a sesquiterpenoid, a plausible mechanism involves the disruption of the bacterial cell membrane.

Caption: Postulated mechanism of antibacterial action.

Many lipophilic sesquiterpenoids are known to intercalate into the lipid bilayer of bacterial cell membranes. This insertion can disrupt the membrane's structural integrity and fluidity, leading to increased permeability. The loss of selective permeability results in the leakage of essential intracellular components, such as ions, ATP, nucleic acids, and proteins, ultimately leading to the inhibition of bacterial growth and cell death. The hydroxyl groups in this compound's structure may also play a role in interacting with the polar head groups of the phospholipids in the membrane, further contributing to its disruptive effects.

Proposed Synthetic Pathway

Caption: Proposed synthetic strategy for this compound.

Key Steps in the Proposed Synthesis:

-

Robinson Annulation: Starting with (+)-dihydrocarvone, a Robinson annulation with a suitable Michael acceptor (e.g., methyl vinyl ketone) would construct the decalin ring system characteristic of the eudesmane core.

-

Carbonyl Reduction and Olefination: The resulting enone would undergo stereoselective reduction of the ketone, followed by the introduction of the exocyclic double bond, for instance, through a Wittig reaction.

-

Formation of the Tertiary Alcohol: The isopropenyl group can be converted to a tertiary alcohol through methods like oxymercuration-demercuration or hydroboration-oxidation followed by the addition of a methyl Grignard reagent to a ketone intermediate.

-

Diol Formation: The final dihydroxylation of the remaining double bond would yield this compound. The stereochemistry of this step would be crucial and could be controlled by the choice of reagents (e.g., osmium tetroxide for syn-dihydroxylation).

Conclusion and Future Perspectives

This compound is a promising natural product with demonstrated antibacterial activity against a range of Gram-positive and Gram-negative bacteria. Its eudesmane sesquiterpenoid structure presents an interesting scaffold for further investigation and potential development as a novel antimicrobial agent.

Future research should focus on:

-

Definitive Quantitative Analysis: Determining the MIC and MBC values of pure this compound (CAS 60132-35-6) against a broader panel of clinically relevant and drug-resistant bacteria.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and pathways affected by this compound to understand its antibacterial mechanism in detail.

-

Total Synthesis: Developing an efficient and stereoselective total synthesis of this compound to enable the production of larger quantities for further studies and the generation of analogues for structure-activity relationship (SAR) studies.

-

In Vivo Efficacy and Toxicity: Evaluating the efficacy and safety of this compound in animal models of bacterial infection.

This technical guide provides a solid foundation for these future investigations, which are essential to fully unlock the therapeutic potential of this compound.

References

Pterodondiol: A Technical Guide to its Discovery, Chemistry, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pterodondiol, a naturally occurring eudesmane-type sesquiterpenoid, has garnered scientific interest due to its notable biological activities. Isolated from the medicinal plant Laggera pterodonta, this compound has demonstrated both antibacterial and antiviral properties. This technical guide provides a comprehensive overview of the discovery and history of this compound, its physicochemical properties, and detailed insights into its biological effects. Particular focus is given to its inhibitory action on the Toll-like receptor 7 (TLR7) signaling pathway, a key cascade in the innate immune response to viral infections. This document synthesizes available quantitative data, outlines experimental methodologies for its isolation, and presents a putative synthesis strategy.

Introduction

This compound is a sesquiterpenoid diol belonging to the eudesmane class of natural products. Its chemical structure features a decahydronaphthalene core, characteristic of this family of compounds. First identified as a constituent of Laggera pterodonta, a plant with a history of use in traditional medicine, this compound has been the subject of phytochemical and biological investigations. This guide aims to provide a detailed technical resource for researchers and professionals in the field of drug discovery and development, summarizing the current state of knowledge on this compound.

Discovery and History

This compound was first isolated and identified from the aerial parts of Laggera pterodonta (DC.) Benth., a plant belonging to the Asteraceae family. Early phytochemical studies of this plant led to the characterization of several terpenoids and flavonoids, among which this compound was identified through spectroscopic analysis. A 2012 study reported the isolation of a new bioactive this compound, 5, 7, 10-epi-cryptomeridiol, from Laggera pterodonta, and its structure was elucidated based on NMR data. The initial reports on this compound highlighted its presence in the plant's chemical profile and paved the way for subsequent investigations into its biological properties.

Physicochemical Properties

The chemical properties of this compound are summarized in the table below.

| Property | Value |

| Chemical Formula | C₁₅H₂₈O₂ |

| Molecular Weight | 240.39 g/mol |

| CAS Number | 60132-35-6 |

| Class | Eudesmane Sesquiterpenoid |

| Appearance | White crystalline solid |

| Solubility | Soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, and DMSO. |

Biological Activity

This compound has demonstrated a range of biological activities, with its antibacterial and antiviral effects being the most prominent.

Antibacterial Activity

Studies have shown that this compound exhibits moderate activity against a panel of bacteria. Research indicates its efficacy against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as some Gram-negative bacteria like Pseudomonas aeruginosa. The precise mechanism of its antibacterial action is not yet fully elucidated but is thought to be related to the disruption of the bacterial cell membrane, a common mode of action for lipophilic terpenoids.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Activity |

| Staphylococcus aureus | Moderate |

| Pseudomonas aeruginosa | Moderate |

| Bacillus subtilis | Moderate |

| Mycobacterium phlei | Moderate |

| Bacillus circulans | Moderate |

| Escherichia coli | No activity |

Antiviral Activity and Mechanism of Action

A significant finding in the study of this compound is its involvement in the inhibition of the Toll-like receptor 7 (TLR7) signaling pathway. A study investigating an active component from Laggera pterodonta, which contains both pterodontic acid and this compound, demonstrated a broad-spectrum inhibitory effect against various influenza A viruses. The antiviral mechanism was linked to the downregulation of the TLR7/MyD88/TRAF6/NF-κB signaling pathway.

This pathway is a critical component of the innate immune response to single-stranded RNA viruses. Upon viral recognition, TLR7 initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons. The active component containing this compound was shown to inhibit the expression of TLR7, MyD88, and TRAF6, and also to suppress the phosphorylation of p65, a subunit of the NF-κB transcription factor. This suggests that this compound may contribute to the attenuation of the inflammatory response triggered by viral infections.

Experimental Protocols

Isolation of this compound from Laggera pterodonta

The following is a general protocol for the isolation of this compound based on published methods:

-

Extraction: The air-dried aerial parts of Laggera pterodonta are powdered and extracted with a suitable solvent, such as ethanol or boiling water.

-

Fractionation: The crude extract is then subjected to column chromatography on silica gel. Elution is performed with a gradient of solvents, typically starting with a non-polar solvent like petroleum ether and gradually increasing the polarity with solvents such as chloroform and ethyl acetate.

-

Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are combined and further purified using techniques like Sephadex LH-20 column chromatography or recrystallization to yield pure this compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Total Synthesis of Eudesmane Sesquiterpenoids (General Strategy)

-

Construction of the Decalin Core: This can be achieved through various methods, such as the Robinson annulation or Diels-Alder reactions, to form the bicyclic system.

-

Introduction of Stereocenters: Asymmetric synthesis techniques are employed to control the stereochemistry of the multiple chiral centers in the eudesmane skeleton.

-

Functional Group Manipulation: Late-stage functionalization is used to introduce the hydroxyl groups and the specific side chain present in this compound.

Signaling Pathway and Experimental Workflow Diagrams

TLR7 Signaling Pathway Inhibition

The following diagram illustrates the proposed mechanism of action of the active component containing this compound on the TLR7 signaling pathway.

Caption: Inhibition of the TLR7 signaling pathway by an active component containing this compound.

Experimental Workflow for Isolation

The following diagram outlines the general workflow for the isolation of this compound.

Caption: General workflow for the isolation of this compound.

Conclusion and Future Perspectives

This compound, a eudesmane sesquiterpenoid from Laggera pterodonta, presents as a promising natural product with demonstrated antibacterial and antiviral activities. Its inhibitory effect on the TLR7 signaling pathway highlights its potential as a lead compound for the development of novel anti-inflammatory and antiviral agents. Further research is warranted to fully elucidate its mechanism of action at the molecular level, particularly its specific interactions with bacterial targets and viral-induced signaling components. The development of a robust total synthesis method would be invaluable for producing larger quantities of this compound for in-depth biological evaluation and preclinical studies. Future investigations should also focus on structure-activity relationship (SAR) studies to optimize its potency and selectivity, paving the way for its potential therapeutic applications.

Pterodondiol Solubility: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterodondiol, a sesquiterpenoid of scientific interest, presents a range of potential applications in biomedical research. A fundamental physicochemical property governing its utility in various experimental and formulation settings is its solubility in different solvents. This technical guide provides an in-depth overview of the known solubility characteristics of this compound, detailed experimental protocols for its solubility determination, and a visual representation of the experimental workflow. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide furnishes the necessary methodological framework for its determination.

This compound: Chemical Profile

-

Chemical Formula: C₁₅H₂₈O₂

-

Molecular Weight: 240.39 g/mol

-

Structure: A bicyclic sesquiterpenoid diol.

Data Presentation: this compound Solubility Profile

Qualitative assessments have indicated that this compound is soluble in a range of organic solvents. However, precise quantitative data requires experimental determination. The following table summarizes the known qualitative solubility and provides a template for recording experimentally determined quantitative values.

| Solvent | Chemical Formula | Type | Qualitative Solubility | Quantitative Solubility (mg/mL) at 25°C | Molar Solubility (mol/L) at 25°C |

| Chloroform | CHCl₃ | Halogenated | Soluble[1] | Requires Experimental Determination | Requires Experimental Determination |

| Dichloromethane | CH₂Cl₂ | Halogenated | Soluble[1] | Requires Experimental Determination | Requires Experimental Determination |

| Ethyl Acetate | C₄H₈O₂ | Ester | Soluble[1] | Requires Experimental Determination | Requires Experimental Determination |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Sulfoxide | Soluble[1] | Requires Experimental Determination | Requires Experimental Determination |

| Acetone | C₃H₆O | Ketone | Soluble[1] | Requires Experimental Determination | Requires Experimental Determination |

| Water | H₂O | Aqueous | Information available upon request from specific suppliers[2] | Requires Experimental Determination | Requires Experimental Determination |

| PBS Buffer | - | Aqueous Buffer | Information available upon request from specific suppliers[2] | Requires Experimental Determination | Requires Experimental Determination |

Experimental Protocols: Determining Thermodynamic Solubility

The "gold standard" for determining the equilibrium or thermodynamic solubility of a compound is the shake-flask method . This method establishes the concentration of a saturated solution in equilibrium with an excess of the solid compound.

Protocol: Shake-Flask Method for this compound Solubility Determination

1. Objective: To determine the thermodynamic solubility of this compound in a selected solvent at a specific temperature.

2. Materials:

-

This compound (solid form)

-

Solvent of interest (e.g., Chloroform, DMSO, Water)

-

Glass vials or flasks with airtight screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate quantitative analytical instrument.

3. Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a pre-weighed glass vial. The excess is crucial to ensure that a saturated solution is formed.

-

Add a known volume or weight of the chosen solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25°C).

-

Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system.[3] It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached, which is indicated by a plateau in the measured concentration.

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed at the constant temperature to let the excess solid settle.

-

To ensure complete separation of the undissolved solid, centrifuge the vials at a high speed.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove any remaining solid particles.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a validated analytical method, such as HPLC.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of this compound in the saturated solution by comparing its analytical response to the calibration curve.

-

-

Data Reporting:

-

Calculate the solubility in the desired units, such as mg/mL or mol/L.

-

Report the solubility along with the specific solvent and the temperature at which the measurement was performed.

-

Mandatory Visualization

Diagram of the Experimental Workflow for Solubility Determination

Caption: Workflow for determining this compound solubility via the shake-flask method.

References

Pterodondiol: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pterodondiol, a naturally occurring diterpenoid, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, including its molecular characteristics, and outlines detailed experimental protocols for investigating its biological activities. Furthermore, this document presents putative signaling pathways that may be modulated by this compound, based on evidence from structurally related compounds. This guide is intended to serve as a foundational resource for researchers seeking to elucidate the pharmacological profile of this compound.

Molecular Profile of this compound

This compound is a vouacapane diterpenoid, a class of natural products known for their diverse biological activities. The fundamental molecular details of this compound are summarized below.

| Property | Value |

| Molecular Formula | C₁₅H₂₈O₂ |

| Molecular Weight | 240.39 g/mol [1][2] |

| CAS Number | 60132-35-6[1][2] |

| Synonyms | 4,5-epi-Cryptomeridiol, (1S,4aS,7R,8aS)-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-2,3,4,5,6,7,8,8a-octahydronaphthalen-1-ol[3] |

Potential Biological Activities and Experimental Investigation

While direct experimental evidence for this compound is limited, studies on structurally similar vouacapane diterpenoids isolated from the Pterodon genus suggest potent anti-inflammatory and pro-apoptotic activities.[4][5][6] This section outlines detailed experimental protocols to investigate these potential effects of this compound.

Assessment of Anti-inflammatory Activity

Vouacapane diterpenoids from Pterodon have demonstrated significant anti-inflammatory properties.[4][5] The following protocols are proposed to quantify the anti-inflammatory potential of this compound.

-

Objective: To determine the effect of this compound on the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Line: RAW 264.7 murine macrophages.

-

Methodology:

-

Cell Culture and Treatment: Seed RAW 264.7 cells and allow them to adhere. Pre-treat cells with varying concentrations of this compound for 1 hour. Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Nitric Oxide (NO) Quantification (Griess Assay): Collect the cell culture supernatant. Mix the supernatant with Griess reagent and measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to determine the NO concentration.

-

Cytokine Quantification (ELISA): Measure the concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant using commercially available ELISA kits.

-

Cell Viability (MTT Assay): To ensure that the observed effects are not due to cytotoxicity, perform an MTT assay on the treated cells.

-

-

Objective: To evaluate the in vivo anti-inflammatory effect of this compound in an acute inflammation model.

-

Animal Model: Wistar rats or Swiss albino mice.

-

Methodology:

-

Animal Grouping and Treatment: Divide animals into groups: control (vehicle), positive control (e.g., indomethacin), and this compound-treated groups (various doses). Administer this compound or control substances orally or intraperitoneally.

-

Induction of Inflammation: After a set time (e.g., 1 hour), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema in the this compound-treated groups compared to the control group.

-

Evaluation of Apoptotic Activity

The induction of apoptosis is a key mechanism for the anti-cancer potential of many natural products.[5] The following protocol is designed to determine if this compound can induce apoptosis in cancer cell lines.

-

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound using flow cytometry.

-

Cell Line: A relevant cancer cell line (e.g., HeLa, Jurkat).

-

Methodology:

-

Cell Treatment: Seed cells and treat with varying concentrations of this compound for a specified duration (e.g., 24 or 48 hours).

-

Cell Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.[7][8][9][10]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations are identified as follows:

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic/necrotic cells

-

Annexin V- / PI+: Necrotic cells

-

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the pro-apoptotic effect of this compound.

-

Putative Signaling Pathways

Based on the known mechanisms of related vouacapane diterpenoids and other anti-inflammatory and pro-apoptotic natural products, this compound may exert its effects through the modulation of key signaling pathways such as NF-κB and MAPK.

Proposed Experimental Workflow for Signaling Pathway Analysis

The following workflow can be employed to investigate the impact of this compound on cellular signaling.

Hypothetical Anti-inflammatory Signaling Pathway

This compound may inhibit the inflammatory response by targeting the NF-κB and MAPK signaling pathways, which are central regulators of inflammation.

Hypothetical Apoptosis Induction Pathway

This compound may induce apoptosis by activating intrinsic and extrinsic apoptotic pathways, potentially through the modulation of MAPK signaling.

Conclusion

This compound presents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of inflammation and oncology. The experimental protocols and hypothetical signaling pathways detailed in this guide provide a solid framework for future research into the pharmacological properties of this natural compound. Further investigation is warranted to validate these proposed mechanisms and to fully elucidate the therapeutic potential of this compound.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Phytochemical: this compound [caps.ncbs.res.in]

- 4. scielo.br [scielo.br]

- 5. researchgate.net [researchgate.net]

- 6. scite.ai [scite.ai]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 10. kumc.edu [kumc.edu]

The Biological Origin of Pterodondiol in Laggera pterodonta: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pterodondiol, a eudesmane-type sesquiterpenoid isolated from the medicinal plant Laggera pterodonta, has garnered scientific interest due to its potential pharmacological activities. This technical guide provides an in-depth exploration of the biological origin of this compound, detailing its proposed biosynthetic pathway, generalized experimental protocols for its isolation and characterization, and a discussion on the regulation of its production within Laggera pterodonta. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and phytochemistry.

Introduction

Laggera pterodonta (DC.) Benth., a member of the Asteraceae family, is a perennial herbaceous plant with a history of use in traditional medicine for treating various ailments, including respiratory infections and inflammation.[1] Phytochemical investigations of this plant have led to the isolation of a diverse array of secondary metabolites, including flavonoids and terpenoids.[2] Among these, this compound, a sesquiterpenoid with a eudesmane skeleton, has been identified as a significant constituent.[3] Understanding the biological origin of this compound is crucial for its potential development as a therapeutic agent, as this knowledge can inform strategies for optimizing its production and for synthetic or semi-synthetic approaches.

This guide synthesizes the current understanding of this compound's biosynthesis, drawing upon the general principles of sesquiterpenoid formation in plants, particularly within the Asteraceae family. Furthermore, it provides a consolidated, generalized methodology for the extraction and purification of this compound from Laggera pterodonta, based on established phytochemical techniques.

Chemical Profile of Laggera pterodonta

| Compound Class | Examples of Identified Compounds | Reference(s) |

| Sesquiterpenoids | This compound, Pterodontic Acid, Eudesmane-type sesquiterpenes | [3][4] |

| Flavonoids | Artemitin, Chrysosplenetin B, Quercetin | [2] |

| Triterpenoids | Taraxeryl acetate, Taraxerone, Taraxerol | [5] |

| Sterols | β-Sitosterol, Stigmasterol | [3] |

| Phenolic Acids | 2-hydroxy-benzoic acid | [6] |

Table 1: Major Chemical Constituents of Laggera pterodonta

Biosynthesis of this compound

The biosynthesis of this compound, a C15 sesquiterpenoid, is proposed to follow the mevalonate (MVA) pathway, which is typical for the formation of sesquiterpenoids in the cytoplasm of plant cells.[4] The pathway commences with the assembly of isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), from acetyl-CoA.

The key steps in the proposed biosynthetic pathway of this compound are as follows:

-

Formation of Farnesyl Pyrophosphate (FPP): Two molecules of IPP and one molecule of DMAPP are condensed by farnesyl pyrophosphate synthase to yield the central C15 precursor, farnesyl pyrophosphate (FPP).

-

Cyclization of FPP: A specific terpene synthase, likely a eudesmane synthase, catalyzes the cyclization of FPP. This is a critical step that establishes the characteristic bicyclic eudesmane carbon skeleton. The reaction proceeds through the formation of a germacrene intermediate, followed by further cyclization to a eudesmane carbocation.

-

Hydroxylation: The eudesmane carbocation is then quenched by water molecules and subsequently undergoes a series of stereospecific hydroxylation reactions, catalyzed by cytochrome P450 monooxygenases, to introduce the hydroxyl groups at the specific positions, ultimately yielding this compound.

The proposed biosynthetic pathway is illustrated in the diagram below.

Caption: Proposed biosynthetic pathway of this compound.

Regulation of this compound Biosynthesis

The biosynthesis of sesquiterpenoids in plants is a tightly regulated process, influenced by both developmental and environmental cues. While specific regulatory mechanisms for this compound in Laggera pterodonta have not been elucidated, general principles of terpene biosynthesis regulation in the Asteraceae family likely apply.

Key regulatory points include:

-

Transcriptional Regulation: The expression of genes encoding key enzymes in the MVA pathway and, crucially, the specific terpene synthase (eudesmane synthase) and cytochrome P450s, are likely regulated by transcription factors. These transcription factors can be activated or repressed by various signals, including hormones (e.g., jasmonic acid) and biotic or abiotic stress.

-

Enzyme Activity: The activity of the biosynthetic enzymes can be modulated by post-translational modifications and the availability of substrates and cofactors.

-

Compartmentation: The sequestration of this compound in specific tissues or subcellular compartments (e.g., glandular trichomes, vacuoles) can prevent feedback inhibition and protect the plant from potential toxicity.

Experimental Protocols for Isolation and Characterization

The following is a generalized protocol for the extraction, isolation, and characterization of this compound from the aerial parts of Laggera pterodonta, based on methodologies reported in the literature for this and similar compounds.

Plant Material and Extraction

-

Collection and Preparation: Collect the aerial parts (leaves and stems) of Laggera pterodonta during its flowering season. Air-dry the plant material in the shade to a constant weight and then grind it into a fine powder.

-

Extraction: Macerate the powdered plant material with 95% ethanol at room temperature for 72 hours, with occasional shaking. Repeat the extraction process three times. Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

Fractionation and Isolation

-

Solvent Partitioning: Suspend the crude extract in water and sequentially partition it with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This compound, being a moderately polar sesquiterpenoid, is expected to be enriched in the ethyl acetate fraction.

-

Column Chromatography: Subject the ethyl acetate fraction to column chromatography on silica gel. Elute the column with a gradient of n-hexane and ethyl acetate. Collect fractions and monitor them by thin-layer chromatography (TLC), visualizing with an appropriate spray reagent (e.g., anisaldehyde-sulfuric acid) followed by heating.

-

Further Purification: Combine fractions containing the compound of interest (as indicated by TLC) and subject them to further purification using repeated column chromatography on silica gel or Sephadex LH-20.

-

High-Performance Liquid Chromatography (HPLC): For final purification, use preparative or semi-preparative HPLC with a suitable column (e.g., C18) and a mobile phase such as a methanol-water or acetonitrile-water gradient.

Structure Elucidation

Determine the structure of the purified this compound using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR): 1H, 13C, COSY, HSQC, and HMBC experiments to establish the chemical structure and stereochemistry.

-

Infrared (IR) Spectroscopy: To identify functional groups (e.g., hydroxyl groups).

-

X-ray Crystallography: For unambiguous determination of the absolute stereochemistry, if suitable crystals can be obtained.

The following diagram illustrates the general workflow for the isolation of this compound.

Caption: Generalized workflow for the isolation of this compound.

Conclusion

This compound is a notable eudesmane-type sesquiterpenoid originating from the medicinal plant Laggera pterodonta. Its biosynthesis is proposed to occur via the mevalonate pathway, culminating in stereospecific cyclization and hydroxylation reactions. The production of this compound is likely subject to complex genetic and environmental regulation. The generalized protocols provided in this guide offer a framework for the systematic extraction, isolation, and characterization of this and other related sesquiterpenoids from Laggera pterodonta. Further research is warranted to elucidate the specific enzymes and regulatory networks involved in this compound biosynthesis and to quantify its abundance in the plant, which will be crucial for its future development as a potential pharmaceutical agent.

References

- 1. Fungal inhibitory activity of sesquiterpenoids isolated from Laggera pterodonta - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Metabolic Perturbation and Synthetic Biology Strategies for Plant Terpenoid Production—An Updated Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Spectroscopic and Structural Elucidation of Pterodondiol

A Comprehensive Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Pterodondiol, a sesquiterpenoid of interest to the scientific community. Due to the limited availability of public data under the specific name "this compound," this document presents a comprehensive analysis of closely related furanoditerpenes isolated from Pterodon emarginatus. The data herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), are compiled from peer-reviewed chemical literature, offering a valuable resource for the structural elucidation and characterization of this class of compounds.

Spectroscopic Data

The spectroscopic data presented below corresponds to novel furanoditerpenes isolated from the fruits of Pterodon emarginatus. These compounds share the core vouacapan skeleton, which is characteristic of constituents from the Pterodon genus.

1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the carbon-hydrogen framework of the molecule.

Table 1: ¹H NMR Spectral Data of 6α,19β-diacetoxy-7β,14β-dihydroxyvouacapan (1) (CD₃OD, 400 MHz)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 6 | 5.36 | dd | 11.8, 9.2 |

| 15 | 6.42 | d | 1.9 |

| 16 | 7.26 | d | 1.9 |

| 17 | 1.46 | s | |

| 18 | 1.14 | s | |

| 19a | 4.12 | d | 11.3 |

| 19b | 4.22 | d | 11.3 |

| 20 | 1.05 | s | |

| 6" | 2.19 | s | |

| 19" | 2.05 | s |

Table 2: ¹³C NMR Spectral Data of 6α,19β-diacetoxy-7β,14β-dihydroxyvouacapan (1) (CD₃OD, 100 MHz)

| Position | δC (ppm) |

| 1 | 40.2 |

| 2 | 19.5 |

| 3 | 42.1 |

| 4 | 34.2 |

| 5 | 56.1 |

| 6 | 71.8 |

| 7 | 78.2 |

| 8 | 50.1 |

| 9 | 53.2 |

| 10 | 38.9 |

| 11 | 21.9 |

| 12 | 122.1 |

| 13 | 157.3 |

| 14 | 75.1 |

| 15 | 110.2 |

| 16 | 142.1 |

| 17 | 25.1 |

| 18 | 28.9 |

| 19 | 65.2 |

| 20 | 16.3 |

| 6' | 172.5 |

| 6" | 21.3 |

| 19' | 171.9 |

| 19" | 20.9 |

1.2. Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Table 3: Characteristic IR Absorption Bands for this compound and Related Sesquiterpenoids

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H Stretch (Alcohol) |

| ~2950-2850 | Strong | C-H Stretch (Alkane) |

| ~1735 | Strong | C=O Stretch (Ester) |

| ~1640 | Medium | C=C Stretch (Alkene) |

| ~1240 | Strong | C-O Stretch (Ester/Alcohol) |

| ~1030 | Strong | C-O Stretch (Alcohol) |

1.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in determining its elemental composition and structure.

Table 4: Mass Spectrometry Data of Furanoditerpenes from Pterodon emarginatus

| Compound | Ionization Mode | [M - H]⁻ (m/z) | [M + Na]⁺ (m/z) |

| 6α,19β-diacetoxy-7β,14β-dihydroxyvouacapan (1) | ESI⁻ | 433.22309 | - |

| 6α-acetoxy-7β,14β-dihydroxyvouacapan (2) | ESI⁺ | - | 399.21415 |

| Methyl 6α-acetoxy-7β-hydroxyvouacapan-17β-oate (3) | ESI⁻ | 403.21248 | - |

Experimental Protocols

The following protocols describe the general methodologies used to obtain the spectroscopic data presented in this guide.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of the isolated compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD).

-

Instrumentation: NMR spectra are recorded on a spectrometer operating at a specific frequency for ¹H and ¹³C nuclei (e.g., 400 MHz for ¹H and 100 MHz for ¹³C).

-

Data Acquisition: One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra are acquired to establish the complete structure of the molecule. Chemical shifts are reported in parts per million (ppm) relative to the solvent peak.

2.2. Infrared (IR) Spectroscopy

-

Sample Preparation: The sample is prepared as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

-

Instrumentation: An FT-IR spectrometer is used to record the spectrum.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

2.3. Mass Spectrometry (MS)

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer.

-

Instrumentation: High-resolution mass spectrometry (HRMS) is often performed using techniques such as Electrospray Ionization (ESI) coupled with a suitable mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).

-

Data Acquisition: The mass spectrum is acquired in either positive or negative ion mode. The data provides the accurate mass of the molecular ion, which is used to determine the elemental composition.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis and structural elucidation of a natural product like this compound.

Caption: Workflow for the isolation and structural elucidation of natural products.

Methodological & Application

Application Notes and Protocols for Pterodondiol: Isolation and Derivatization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pterodondiol, a vouacapane diterpenoid isolated from the fruits of Pterodon species, has garnered significant interest due to its diverse biological activities, including anti-inflammatory, analgesic, and antiproliferative properties. While a complete de novo total synthesis of this compound has not been documented in the reviewed scientific literature, this document provides detailed protocols for its efficient isolation from natural sources and subsequent semi-synthesis of bioactive derivatives. These protocols are intended to facilitate further research into the therapeutic potential of this compound and its analogues.

Isolation of this compound from Pterodon polygalaeflorus

This compound, also known as 6α,7β-dihydroxyvouacapan-17β-oic acid, is a natural product found in the fruits of the Brazilian "Sucupira-Branca" tree, Pterodon polygalaeflorus Benth.[1][2]. The following protocol outlines a standard procedure for its extraction and isolation.

Experimental Protocol: Isolation

Materials and Equipment:

-

Dried and powdered fruits of Pterodon polygalaeflorus

-

Hexane

-

Soxhlet extractor or maceration setup

-

Rotary evaporator

-

Silica gel for column chromatography

-

Elution solvents (e.g., hexane, ethyl acetate, methanol gradients)

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Standard laboratory glassware

Procedure:

-

Extraction: The powdered fruits of Pterodon polygalaeflorus are subjected to exhaustive extraction with hexane.[1] This can be performed using a Soxhlet apparatus for several hours or through maceration at room temperature for an extended period.

-

Concentration: The resulting hexane extract is concentrated under reduced pressure using a rotary evaporator to yield a crude oily residue.

-

Chromatographic Purification: The crude extract is subjected to silica gel column chromatography. The column is typically eluted with a gradient of solvents, starting with non-polar solvents like hexane and gradually increasing the polarity with ethyl acetate and methanol.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

-

Crystallization: Fractions enriched with this compound are combined, and the solvent is evaporated. The resulting solid can be further purified by recrystallization from a suitable solvent system to afford pure this compound.

Caption: Workflow for the isolation of this compound.

Semi-synthesis of this compound Derivatives

The biological activity of this compound can be enhanced or modified through chemical derivatization. A common strategy involves the formation of a lactone intermediate, which can then be reacted with various amines to produce a library of amide derivatives.[1]

Synthesis of 6α-Hydroxyvouacapan-7β,17β-lactone (Intermediate II)

This protocol describes the conversion of this compound (I) to its corresponding lactone (II).

Experimental Protocol: Lactone Formation

Materials and Equipment:

-

This compound (I)

-

Acetic anhydride

-

Anhydrous sodium acetate

-

Tetrahydrofuran (THF)

-

Reflux apparatus

-

Standard laboratory glassware

Procedure:

-

This compound (I) is dissolved in THF.

-

Acetic anhydride and anhydrous sodium acetate are added to the solution.[1]

-

The reaction mixture is heated under reflux and monitored by TLC until the starting material is consumed.

-

Upon completion, the reaction is cooled, and the product is isolated and purified, typically through crystallization, to yield 6α-hydroxyvouacapan-7β,17β-lactone (II).[1]

General Procedure for the Synthesis of Amide Derivatives (III-IX)

This protocol outlines the synthesis of various amide derivatives from the lactone intermediate (II).

Experimental Protocol: Amide Synthesis

Materials and Equipment:

-

6α-Hydroxyvouacapan-7β,17β-lactone (II)

-

Various primary or secondary amines

-

Tetrahydrofuran (THF)

-

Reflux apparatus or stirring plate

-

Standard laboratory glassware

-

Ice bath

Procedure:

-

The lactone intermediate (II) is dissolved in THF.

-

The desired amine is added to the stirred solution.[1]

-

The reaction mixture is stirred, either at room temperature or under reflux, for a specified time (see Table 1 for examples). The reaction progress is monitored by TLC.[1]

-

After the reaction is complete, the mixture is poured over crushed ice to precipitate the amide product.[1]

-

The solid precipitate is collected by filtration, washed with water, and air-dried.

-

The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane or ethanol).[1][3]

Caption: Semi-synthesis of amide derivatives from this compound.

Data Presentation: Biological Activity

This compound and its derivatives have been evaluated for various biological activities. The following tables summarize some of the reported quantitative data.

Table 1: Reaction Conditions for Amide Synthesis

| Amide Product | Amine | Reaction Time (h) | Temperature |

| III | Pyrrolidine | 1.5 | Reflux |

| IV | Piperidine | 2.5 | Reflux |

| V | Morpholine | 2.5 | Reflux |

| VI | N-methylpiperazine | 2.5 | Reflux |

| VII | Diethylamine | 48 | Room Temp. |

| VIII | n-Butylamine | 2.5 | Reflux |

| IX | Cyclohexylamine | 2.5 | Reflux |

| Data sourced from Maltha et al. (1997)[1] |

Table 2: Antiproliferative Activity of this compound and its Lactone Derivatives

| Compound | Cell Line | IC50 (µg/mL) |

| This compound (1) | NCI-H460 (Lung) | > 50 |

| K562 (Leukemia) | > 50 | |

| U251 (Glioma) | > 50 | |

| 6α-hydroxyvouacapan-7β,17β-lactone (2) | NCI-H460 (Lung) | 3.6 |

| K562 (Leukemia) | 4.1 | |

| U251 (Glioma) | 3.9 | |

| OVCAR-3 (Ovarian) | 4.3 | |

| PC-3 (Prostate) | 4.2 | |

| HT29 (Colon) | 4.5 | |

| 6α-acetoxyvouacapan-7β,17β-lactone (3) | NCI-H460 (Lung) | 10.2 |

| K562 (Leukemia) | 12.5 | |

| 6-oxovouacapan-7β,17β-lactone (4) | NCI-H460 (Lung) | 25.1 |

| K562 (Leukemia) | 30.4 | |

| Data represents a selection of the most potent activities reported by Euzébio et al. (2013)[4] |